molecular formula C6H6FNO B1344205 2-Fluoro-6-methylpyridin-3-ol CAS No. 209328-87-0

2-Fluoro-6-methylpyridin-3-ol

Cat. No. B1344205
Key on ui cas rn: 209328-87-0
M. Wt: 127.12 g/mol
InChI Key: XRIQUMOZVIWTBI-UHFFFAOYSA-N
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Patent
US07863269B2

Procedure details

2-Fluoro-3-hydroxy-6-picoline (500 mg) was initially introduced in absolute DMF (20 ml) and potassium carbonate (1 g) was added. After this, ethyl iodide (0.6 ml) was added dropwise with stirring and the mixture was stirred for 1 h. Subsequently, water and ethyl acetate were added to the reaction mixture. After separating off the organic phase, the mixture was additionally extracted three times with ethyl acetate. The combined extracts were dried over sodium sulfate, filtered and concentrated. The crude product obtained (477 mg) was reacted directly in the next stage.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:16](I)[CH3:17].O>CN(C=O)C.C(OCC)(=O)C>[CH2:16]([O:8][C:7]1[C:2]([F:1])=[N:3][C:4]([CH3:9])=[CH:5][CH:6]=1)[CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=NC(=CC=C1O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After separating off the organic phase
EXTRACTION
Type
EXTRACTION
Details
the mixture was additionally extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C(=NC(=CC1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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